![molecular formula C16H21N5O5 B12599280 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate CAS No. 917598-40-4](/img/structure/B12599280.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an azido group, a pyrimidinyl moiety, and a cyclopentanecarboxylate ester, making it a subject of interest in medicinal chemistry and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide in a polar aprotic solvent.
Coupling with Pyrimidinyl Moiety: This step involves the coupling of the tetrahydrofuran intermediate with a pyrimidinyl derivative, typically under basic conditions.
Esterification: The final step involves the esterification of the intermediate with cyclopentanecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various coupling reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azido group, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation are commonly used.
Substitution: Sodium azide, alkyl halides, and other nucleophiles are frequently employed.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted azido derivatives.
科学的研究の応用
Chemistry
In chemistry, [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for studying cellular processes and molecular interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleoside analogs suggests potential antiviral and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate involves its interaction with nucleic acids and proteins. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The pyrimidinyl moiety can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis and function.
類似化合物との比較
Similar Compounds
Zidovudine: A nucleoside analog used as an antiretroviral medication.
Lamivudine: Another nucleoside analog with antiviral properties.
Stavudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is unique due to its combination of an azido group and a pyrimidinyl moiety, which provides it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
917598-40-4 |
|---|---|
分子式 |
C16H21N5O5 |
分子量 |
363.37 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl cyclopentanecarboxylate |
InChI |
InChI=1S/C16H21N5O5/c1-9-7-21(16(24)18-14(9)22)13-6-11(19-20-17)12(26-13)8-25-15(23)10-4-2-3-5-10/h7,10-13H,2-6,8H2,1H3,(H,18,22,24)/t11-,12+,13+/m0/s1 |
InChIキー |
QTUOHVJFNVCSQK-YNEHKIRRSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3CCCC3)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCCC3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)
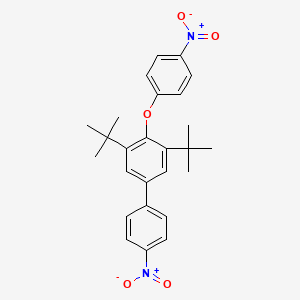
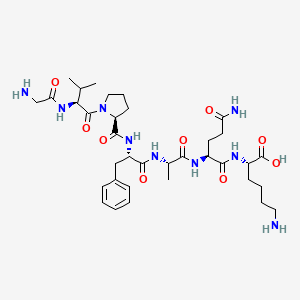
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
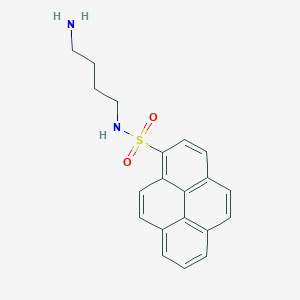


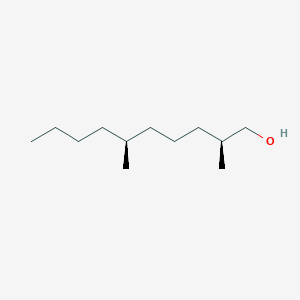

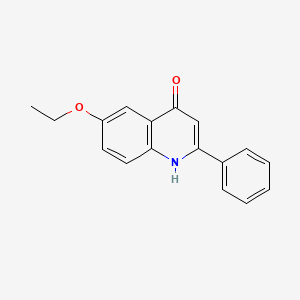
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
